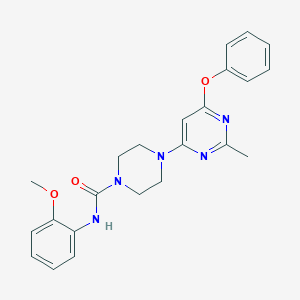

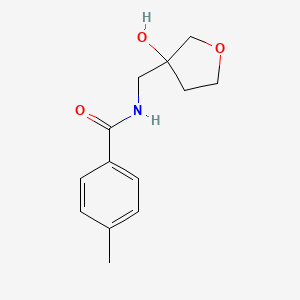

![molecular formula C19H16F4N2O3 B2559332 7-氟-N-[4-甲基-2-(2,2,2-三氟乙氧基)苯基]-2-氧代-3,4-二氢-1H-喹啉-4-甲酰胺 CAS No. 1625429-91-5](/img/structure/B2559332.png)

7-氟-N-[4-甲基-2-(2,2,2-三氟乙氧基)苯基]-2-氧代-3,4-二氢-1H-喹啉-4-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "7-Fluoro-N-[4-methyl-2-(2,2,2-trifluoroethoxy)phenyl]-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide" is a fluorinated quinolone derivative. Quinolones are a class of synthetic antibacterial agents with a broad spectrum of activity and are known for their therapeutic use. The presence of fluorine atoms in the quinolone structure is often associated with enhanced activity and pharmacokinetic properties.

Synthesis Analysis

The synthesis of fluorinated quinolones typically involves the introduction of fluorine or trifluoromethyl groups into the quinolone ring system. In the context of the provided papers, the synthesis of dihalo-2-phenylquinoline-4-carboxamides, which are analogues of NK-3 antagonist SB 223412, was achieved through a metalation process directed by the fluorine atom for iodination of the quinoline ring . This method could potentially be adapted for the synthesis of the compound , considering the structural similarities.

Molecular Structure Analysis

The molecular structure of fluorinated quinolones is characterized by the presence of a quinolone core with a carboxamide group at the 4-position and various substituents at other positions. The fluorine atoms influence the electronic distribution within the molecule, which can affect the binding affinity to target enzymes or receptors. The specific molecular interactions and binding conformations would require further computational and crystallographic studies to elucidate.

Chemical Reactions Analysis

Fluorinated quinolones can undergo various chemical reactions, including metalation, N-methylation, and photolytic cleavage. For instance, the N-methylation of quinoline-2-carboxamides was performed using [11C]methyl iodide or [11C]methyl triflate, which could be relevant for the labeling of the compound for imaging studies . Additionally, the photochemistry of fluorinated quinolones can lead to heterolytic defluorination, which is a pathway for the generation of aryl cations in solution .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated quinolones are influenced by their molecular structure. The introduction of fluorine atoms typically increases lipophilicity, which can improve tissue penetration and bioavailability. The phototoxicity of some fluorinated quinolones has been linked to their ability to undergo photoinduced C-F bond cleavage, leading to the formation of reactive intermediates . This property is significant in the context of drug safety and efficacy.

科学研究应用

成像应用

喹啉衍生物,包括与 7-氟-N-[4-甲基-2-(2,2,2-三氟乙氧基)苯基]-2-氧代-3,4-二氢-1H-喹啉-4-甲酰胺 在结构上相关的那些,已被探索其作为成像中放射性配体的潜力。具体来说,喹啉-2-甲酰胺衍生物已用碳-11 标记,用于使用正电子发射断层扫描 (PET) 对体内外周苯二氮卓受体 (PBR) 进行非侵入性评估。这些研究表明与几个器官中的 PBR 具有高度特异性结合,表明这些衍生物(包括用碳-11 标记的那些)是有希望的 PBR 成像放射性配体 (Matarrese 等,2001 年)。

细胞毒性和抗癌活性

喹啉-4-羧酸衍生物已被合成并测试了对各种癌细胞系的细胞毒活性。这些化合物,包括氨基和氟取代变体,表现出显着的抗癌活性,一些被证明比多柔比星等标准药物更有效。此外,凋亡 DNA 片段化研究证实了凋亡的诱导,表明它们作为新型抗癌剂的潜力 (Bhatt 等,2015 年)。

抗菌活性

对喹啉衍生物的进一步研究揭示了它们作为抗菌剂的功效。新型氨基取代的 3-喹啉羧酸衍生物,其特征在于 6 位的氟和取代的氨基,表现出显着的抗菌效力,与培氟沙星和诺氟沙星等已知药物相当 (Wentland 等,1984 年)。这突出了这些化合物对革兰氏阳性菌和革兰氏阴性菌的广谱抗菌活性。

作用机制

安全和危害

未来方向

属性

IUPAC Name |

7-fluoro-N-[4-methyl-2-(2,2,2-trifluoroethoxy)phenyl]-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16F4N2O3/c1-10-2-5-14(16(6-10)28-9-19(21,22)23)25-18(27)13-8-17(26)24-15-7-11(20)3-4-12(13)15/h2-7,13H,8-9H2,1H3,(H,24,26)(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYOVCDCVXDRFEP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)C2CC(=O)NC3=C2C=CC(=C3)F)OCC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16F4N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Fluoro-N-[4-methyl-2-(2,2,2-trifluoroethoxy)phenyl]-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-{[4-(1,2-benzisoxazol-3-ylmethyl)piperazin-1-yl]sulfonyl}phenyl)acetamide](/img/structure/B2559252.png)

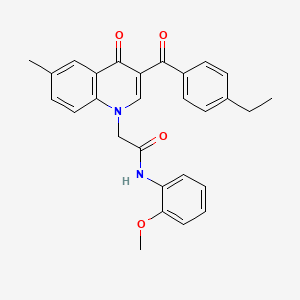

![5-(2,5-dimethylbenzyl)-2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2559255.png)

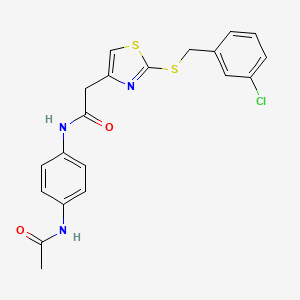

![5-chloro-N-(3-(dimethylamino)propyl)-N-(4-methylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2559260.png)

![[3-[(6-Methylpyridin-2-yl)oxymethyl]piperidin-1-yl]-(3-pyrazol-1-ylphenyl)methanone](/img/structure/B2559263.png)

![7-nitro-9H-[1,2,4]triazolo[5,1-b][1,3]benzothiazin-9-ol](/img/structure/B2559268.png)

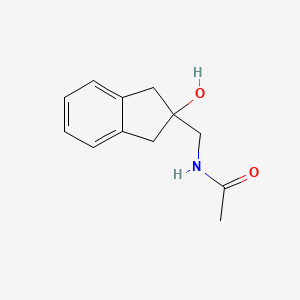

![N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2559269.png)

![Ethyl 1-((2-(benzo[d][1,3]dioxole-5-carboxamido)ethyl)sulfonyl)piperidine-3-carboxylate](/img/structure/B2559270.png)